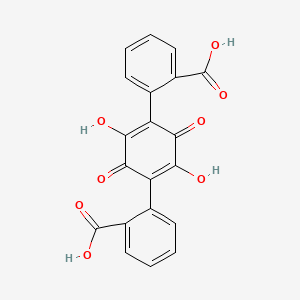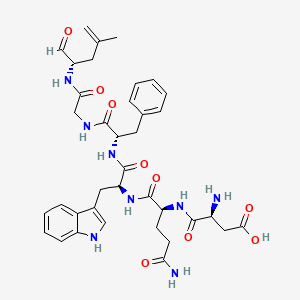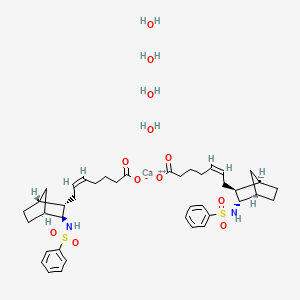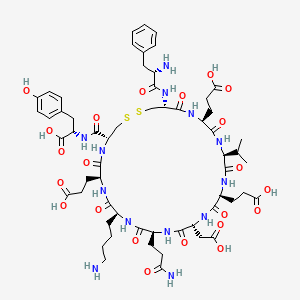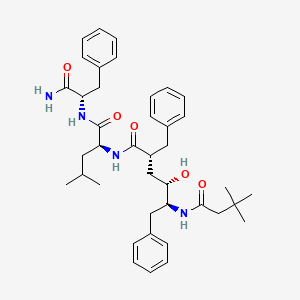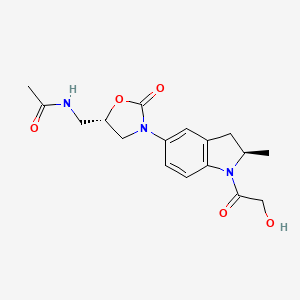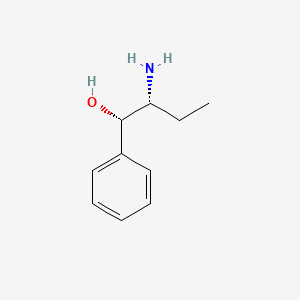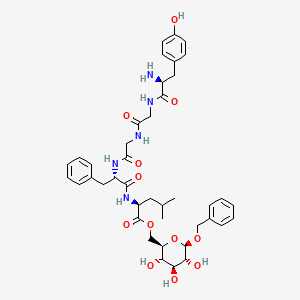
1-5-b-Neoendorphin (human), 6-ester with phenylmethyl b-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-5-b-Neoendorphin (human), 6-ester with phenylmethyl b-D-glucopyranoside is a synthetic derivative of the endogenous opioid peptide β-Neoendorphin. β-Neoendorphin is known for its role in pain modulation and wound healing by promoting keratinocyte migration . The esterification with phenylmethyl b-D-glucopyranoside potentially enhances its stability and bioavailability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-5-b-Neoendorphin (human), 6-ester with phenylmethyl b-D-glucopyranoside involves multiple steps:
Peptide Synthesis: The β-Neoendorphin peptide is synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the sequential addition of protected amino acids to a resin-bound peptide chain.
Esterification: The synthesized peptide is then esterified with phenylmethyl b-D-glucopyranoside. This step typically involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group of the peptide, facilitating the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
1-5-b-Neoendorphin (human), 6-ester with phenylmethyl b-D-glucopyranoside can undergo various chemical reactions:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, yielding the parent peptide and phenylmethyl b-D-glucopyranoside.
Oxidation and Reduction: The peptide moiety can undergo oxidation and reduction reactions, particularly at the amino acid side chains.
Substitution: The phenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Hydrolysis: β-Neoendorphin and phenylmethyl b-D-glucopyranoside.
Oxidation and Reduction: Various oxidized or reduced forms of the peptide.
Wissenschaftliche Forschungsanwendungen
1-5-b-Neoendorphin (human), 6-ester with phenylmethyl b-D-glucopyranoside has several scientific research applications:
Chemistry: Used as a model compound to study peptide esterification and stability.
Biology: Investigated for its role in cell migration and wound healing, similar to β-Neoendorphin.
Industry: Could be used in the development of new pharmaceuticals and cosmetic products aimed at enhancing skin repair and regeneration.
Wirkmechanismus
The mechanism of action of 1-5-b-Neoendorphin (human), 6-ester with phenylmethyl b-D-glucopyranoside involves its interaction with opioid receptors in the body. The peptide component binds to these receptors, modulating pain signals and promoting wound healing through the activation of mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinases (ERK1/2) pathways . This leads to the upregulation of matrix metalloproteinases (MMP-2 and MMP-9), which are involved in tissue remodeling and cell migration .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
β-Neoendorphin: The parent peptide, known for its opioid activity and role in wound healing.
α-Neoendorphin: Another endogenous opioid peptide with similar biological activities.
Leu-enkephalin: A smaller opioid peptide with pain-modulating properties.
Uniqueness
1-5-b-Neoendorphin (human), 6-ester with phenylmethyl b-D-glucopyranoside is unique due to its esterification with phenylmethyl b-D-glucopyranoside, which may enhance its stability and bioavailability compared to its parent peptide. This modification could potentially improve its therapeutic efficacy and make it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
117833-71-3 |
|---|---|
Molekularformel |
C41H53N5O12 |
Molekulargewicht |
807.9 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phenylmethoxyoxan-2-yl]methyl (2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C41H53N5O12/c1-24(2)17-31(40(55)56-23-32-35(50)36(51)37(52)41(58-32)57-22-27-11-7-4-8-12-27)46-39(54)30(19-25-9-5-3-6-10-25)45-34(49)21-43-33(48)20-44-38(53)29(42)18-26-13-15-28(47)16-14-26/h3-16,24,29-32,35-37,41,47,50-52H,17-23,42H2,1-2H3,(H,43,48)(H,44,53)(H,45,49)(H,46,54)/t29-,30-,31-,32+,35+,36-,37+,41+/m0/s1 |
InChI-Schlüssel |
ODBVLKRQCUWPLB-WGQNIUCJSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC2=CC=CC=C2)O)O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)OCC1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





